molecular formula C18H32O2 B163651 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid CAS No. 79050-23-0

9Z,12Z-Octadecadienoic-9,10,12,13-D4acid

Cat. No. B163651
CAS RN: 79050-23-0
M. Wt: 284.5 g/mol
InChI Key: OYHQOLUKZRVURQ-GPTDOFLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9Z,12Z-Octadecadienoic-9,10,12,13-D4acid, also known as Linoleic Acid-d4, is a labeled activator of PPAR . It contains four deuterium atoms at the 9, 10, 12, and 13 positions . It is intended for use as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry . Linoleic acid is a PUFA found in plant tissues and most cooking oils .


Molecular Structure Analysis

The molecular formula of 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid is C18H32O2 . The molecular weight is 280.45 . The structure may be represented by the SMILES notation: CCCCC/C=C\C/C=C\CCCCCCCC(=O)O .

Scientific Research Applications

Internal Standard for Quantification

Linoleic Acid-d4 is used as an internal standard for the quantification of linoleic acid in various analytical chemistry applications. This is crucial for ensuring accurate measurements in research involving fatty acids .

Study of Protective Mechanisms in Cells

Research has shown that deuterated forms of linoleic acid can inhibit necrosis and reduce apoptotic cell death in cells. This application is significant in studies related to cell protection and survival mechanisms .

Alzheimer’s Disease Diet Design

A study has indicated that linoleic acid can have a synergistic effect with certain peptides, suggesting its potential use in designing diets for Alzheimer’s patients .

Omega-6 Polyunsaturated Fatty Acid Research

As an essential omega-6 polyunsaturated fatty acid (PUFA), Linoleic Acid-d4 is used in research to understand the role and effects of PUFAs in human health and disease .

Future Directions

The future directions for research and applications of 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid are not explicitly mentioned in the search results. Given its role as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry , it may continue to be used in analytical chemistry and potentially in studies investigating the role and function of linoleic acid in biological systems.

properties

IUPAC Name

(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-GPTDOFLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linoleic Acid-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9Z,12Z-Octadecadienoic-9,10,12,13-D4acid
Reactant of Route 2
9Z,12Z-Octadecadienoic-9,10,12,13-D4acid
Reactant of Route 3
9Z,12Z-Octadecadienoic-9,10,12,13-D4acid
Reactant of Route 4
9Z,12Z-Octadecadienoic-9,10,12,13-D4acid
Reactant of Route 5
9Z,12Z-Octadecadienoic-9,10,12,13-D4acid
Reactant of Route 6
9Z,12Z-Octadecadienoic-9,10,12,13-D4acid

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